5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiazepine ring: This step involves the reaction of a substituted phenylamine with a thioamide under acidic conditions to form the benzothiazepine core.
Introduction of the hydroxy and methoxy groups: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Formation of the tetrahydropyrimidine ring: This involves the cyclization of a diamine with a diketone under basic conditions to form the tetrahydropyrimidine ring.
Final coupling: The benzothiazepine and tetrahydropyrimidine intermediates are coupled under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the compound.
Scientific Research Applications
6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone
Uniqueness
The uniqueness of 6-HYDROXY-5-[2-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its complex structure, which combines multiple functional groups and rings, leading to diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21N3O5S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O5S/c1-24-20(27)19(21(28)25(2)22(24)29)14-11-18(12-8-9-15(26)16(10-12)30-3)31-17-7-5-4-6-13(17)23-14/h4-10,18,26-27H,11H2,1-3H3 |
InChI Key |
DATCSVUMAJWWJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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